Ferric derisomaltose

Vue d'ensemble

Description

Ferric derisomaltose is an iron replacement product used to treat iron deficiency anemia in patients with non-dialysis dependent chronic kidney disease and in patients who are taking iron supplements that did not work well . It is a complex of iron (III) hydroxide and derisomaltose, an iron carbohydrate oligosaccharide that releases iron .

Molecular Structure Analysis

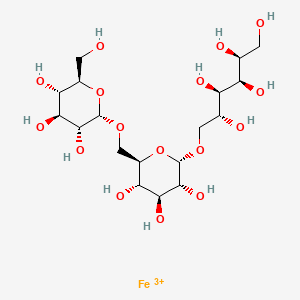

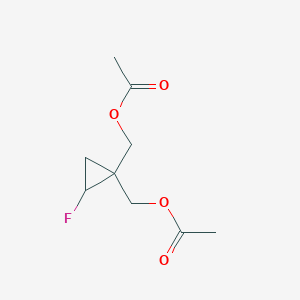

The structure of the ferric derisomaltose particle has been characterized by carbon 13 NMR spectroscopic analysis which reveals that the complex forms a stable matrix type structure with about 10 iron(III) atoms to one molecule of isomaltoside pentamer with the iron(III) bound in cavities of the 3-D structure of isomaltoside pentamers .

Physical And Chemical Properties Analysis

Ferric derisomaltose is a dark reddish brown powder containing 24% iron (III). It is a sterile, dark brown, non-transparent solution with pH 5.0-7.0 containing ferric derisomaltose dissolved in water for injection .

Applications De Recherche Scientifique

Intravenous Iron Formulation

Ferric derisomaltose is an intravenous iron compound approved in various regions including Europe and the USA. It is particularly notable for its capacity to allow complete iron repletion in a single dose. This compound is increasingly utilized in treating iron deficiency across different patient groups, owing to its efficacy and safety profile. Studies have highlighted its effectiveness in various conditions like chronic kidney disease, inflammatory bowel disease, chronic heart failure, and more, demonstrating its broad scope of application (Kassianides, Bodington, & Bhandari, 2020).

Cost-Effectiveness in Treatment of Iron-Deficiency Anemia

Ferric derisomaltose has been found to be cost-effective, especially in the treatment of iron-deficiency anemia in patients with inflammatory bowel disease. A study analyzing the economic impact in countries like Finland, Norway, and Sweden showed substantial cost savings with the use of ferric derisomaltose compared to other iron formulations. This was attributed to the reduced number of iron infusions required due to its high-dose and rapid-infusion capabilities (PharmacoEconomics & Outcomes News, 2021).

Efficacy in Chronic Kidney Disease

A clinical trial, FERWON-NEPHRO, evaluated ferric derisomaltose in patients with non-dialysis-dependent chronic kidney disease. The trial demonstrated its safety and efficacy, with a notable reduction in cardiovascular adverse events and a faster hematological response compared to iron sucrose. This makes it a viable treatment option for iron deficiency anemia in this patient group (Ambrosy et al., 2021).

Use in Heart Transplant Recipients

The IronIC trial investigated the impact of ferric derisomaltose on physical capacity in iron-deficient heart transplant recipients. The trial provided insights into iron homeostasis post-transplant and suggested potential benefits in select patient groups (Brautaset Englund et al., 2022).

Potential for Improving Physical Capacity in Aortic Stenosis

The IIISAS trial is exploring whether ferric derisomaltose can enhance physical capacity in patients undergoing transcatheter aortic valve implantation due to severe aortic stenosis. This could broaden the therapeutic applications of ferric derisomaltose in cardiovascular conditions (Bardan et al., 2022).

Safety Profile

Ferric derisomaltose is characterized by a good safety profile, with lower incidences of hypersensitivity reactions compared to other intravenous iron formulations. This has been corroborated by various trials, reinforcing its suitability for patients who may be prone to such reactions (Blumenstein et al., 2021).

Efficacy in Inflammatory Bowel Disease

Studies have shown that ferric derisomaltose is effective in treating anemia in patients with inflammatory bowel disease, demonstrating significant improvements in hemoglobin levels, serum ferritin, and transferrin saturation. Its efficacy was observed irrespective of concomitant treatments, highlighting its versatility (Sam et al., 2021).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

iron(3+);(2S,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O16.Fe/c19-1-5(21)9(23)10(24)6(22)3-31-17-16(30)14(28)12(26)8(34-17)4-32-18-15(29)13(27)11(25)7(2-20)33-18;/h5-30H,1-4H2;/q;+3/t5-,6+,7+,8+,9+,10+,11+,12+,13-,14-,15+,16+,17-,18-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTQTXQSGPZRXJF-DOJSGGEQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC(C(C(C(CO)O)O)O)O)O)O)O)O)O)O)O.[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OC[C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O)O)O)O)O)O)O.[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34FeO16+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

This drug is a complex made of iron (III) hydroxide and derisomaltose, which is an iron carbohydrate oligosaccharide that works to releases iron. The released iron then binds to the transport protein, transferrin, and is taken to erythroid precursor cells for incorporation into the hemoglobin molecule. | |

| Record name | Ferric derisomaltose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15617 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

CID 86278348 | |

CAS RN |

1345510-43-1 | |

| Record name | Ferric derisomaltose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15617 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)ethanone](/img/structure/B1515842.png)